(4'-Methoxy-biphenyl-2-yl)-acetic acid vs. Unsubstituted Felbinac: Structural Divergence and COX Inhibition Implications
(4'-Methoxy-biphenyl-2-yl)-acetic acid differs structurally from the clinically used topical NSAID felbinac (4-biphenylacetic acid) through the presence of a 4'-methoxy substituent. While direct COX inhibition data for the target compound are not publicly available, felbinac demonstrates quantifiable COX-1 and COX-2 inhibition with IC50 values of 865.68 nM and 976 nM respectively [1]. The methoxy substitution in the target compound is predicted to alter electronic distribution across the biphenyl system, potentially modifying COX binding affinity relative to unsubstituted felbinac. This structural differentiation is critical for researchers developing novel anti-inflammatory agents where substitution pattern determines target engagement [2].
| Evidence Dimension | Molecular structure and COX inhibition potential |
|---|---|
| Target Compound Data | C15H14O3; 4'-methoxy substituent present; biphenyl-2-yl acetic acid scaffold |
| Comparator Or Baseline | Felbinac (4-biphenylacetic acid, C14H12O2); COX-1 IC50 = 865.68 nM; COX-2 IC50 = 976 nM; no methoxy substituent |
| Quantified Difference | Molecular weight difference: 242.27 vs. 212.24; presence vs. absence of 4'-methoxy group |
| Conditions | Felbinac COX inhibition data from in vitro enzyme assays |
Why This Matters
The presence of the 4'-methoxy group alters electronic and steric properties of the biphenyl scaffold, enabling exploration of structure-activity relationships distinct from the clinically established felbinac scaffold.
- [1] Probes & Drugs. Felbinac (PD000177). COX-1 IC50 865.68 nM, COX-2 IC50 976 nM. 2025. View Source
- [2] Towards the design of Cyclooxygenase (COX) inhibitors based on 4′,5 di-substituted biphenyl acetic acid molecules: a QSAR study with a new DFT based descriptor. Journal of Molecular Modeling, 2009. View Source
